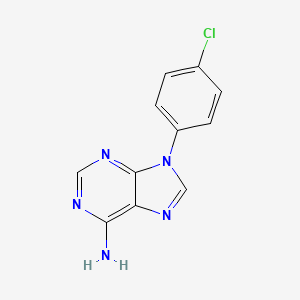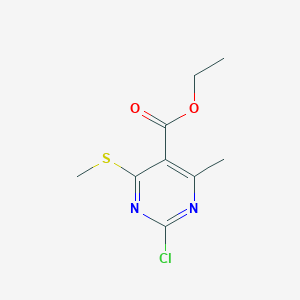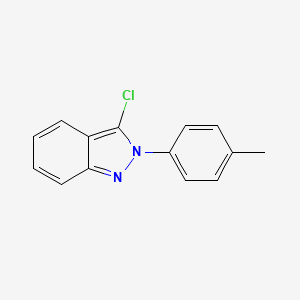![molecular formula C12H21FN2O2 B11866736 tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is an organic compound with the molecular formula C12H22FN2O2. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of fluorine and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a suitable precursor with a fluorinating agent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is obtained through purification techniques like column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spiro structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers explore its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its fluorine content can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nitrogen atoms in the spiro structure can participate in various chemical reactions, leading to the formation of active intermediates. These interactions can modulate biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate: The presence of an additional fluorine atom can enhance the compound’s stability and reactivity.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: The different positioning of the nitrogen atoms can affect the compound’s overall structure and reactivity.
The uniqueness of this compound lies in its specific spiro structure and the presence of a single fluorine atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21FN2O2 |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
tert-butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-9(13)6-12(15)4-5-14-8-12/h9,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
BRHOFHYRZALSMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)


![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
![6-Nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11866695.png)



![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)



